

# In-Depth Technical Guide: N-(4-Chlorophenyl)-2-nitroaniline

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## Compound of Interest

Compound Name: **N-(4-Chlorophenyl)-2-nitroaniline**

Cat. No.: **B1293857**

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of **N-(4-Chlorophenyl)-2-nitroaniline**. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols, and includes visualizations of chemical pathways and workflows to facilitate a deeper understanding of this compound. While extensive data has been compiled, it is important to note that specific experimental spectroscopic and toxicological data for **N-(4-Chlorophenyl)-2-nitroaniline** is limited in publicly accessible literature. Therefore, data from closely related compounds are presented for comparative purposes where applicable.

## Physicochemical Properties

**N-(4-Chlorophenyl)-2-nitroaniline** is a solid organic compound with the molecular formula  $C_{12}H_9ClN_2O_2$ . Its chemical structure consists of a 2-nitroaniline moiety N-substituted with a 4-chlorophenyl group.

Property	Value	Source
CAS Number	23008-56-2	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	248.67 g/mol	<a href="#">[2]</a>
Melting Point	145-148 °C	<a href="#">[3]</a>
Boiling Point	377.219 °C at 760 mmHg	<a href="#">[3]</a>
Physical Form	Solid	<a href="#">[1]</a>

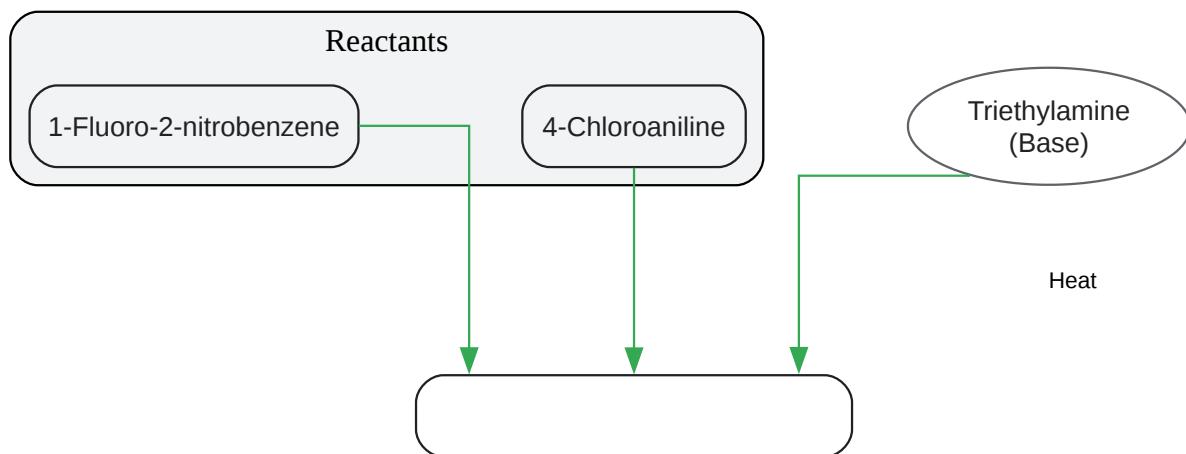
Note: Specific solubility data in various solvents is not readily available in the literature.

## Synthesis

The primary method for the synthesis of **N-(4-Chlorophenyl)-2-nitroaniline** is through a nucleophilic aromatic substitution reaction.

## Synthetic Pathway

The synthesis involves the reaction of 1-fluoro-2-nitrobenzene with 4-chloroaniline in the presence of a base, typically triethylamine.



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Caption: Synthesis of **N-(4-Chlorophenyl)-2-nitroaniline**.

## Experimental Protocol: Synthesis of **N-(4-Chlorophenyl)-2-nitroaniline**

Materials:

- 1-Fluoro-2-nitrobenzene
- 4-Chloroaniline
- Triethylamine
- Anhydrous ethanol
- Water

Procedure:

- A mixture of 1-fluoro-2-nitrobenzene (1.5 g, 11 mmol), 4-chloroaniline (16 mmol), and triethylamine (0.6 g, 5.5 mmol) is stirred in a reaction vessel.
- The mixture is heated to 140 °C for 9 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to 20 °C and filtered.
- The filter cake is washed with water and anhydrous ethanol until the pH of the filtrate reaches 7.
- The resulting solid is dried in a vacuum oven to yield the final product, **N-(4-Chlorophenyl)-2-nitroaniline**.

## Spectroscopic Characterization

Detailed experimental spectra for **N-(4-Chlorophenyl)-2-nitroaniline** are not widely available. However, based on its chemical structure, the following spectral characteristics can be

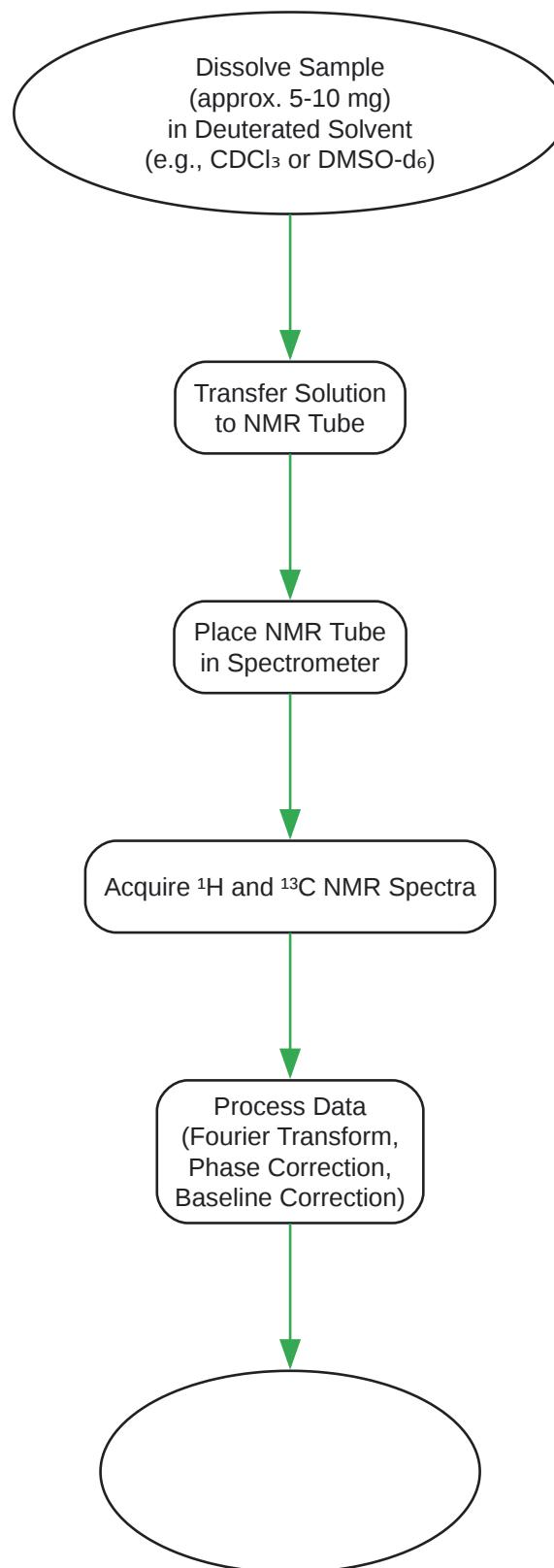
predicted.

## Predicted Spectroscopic Data

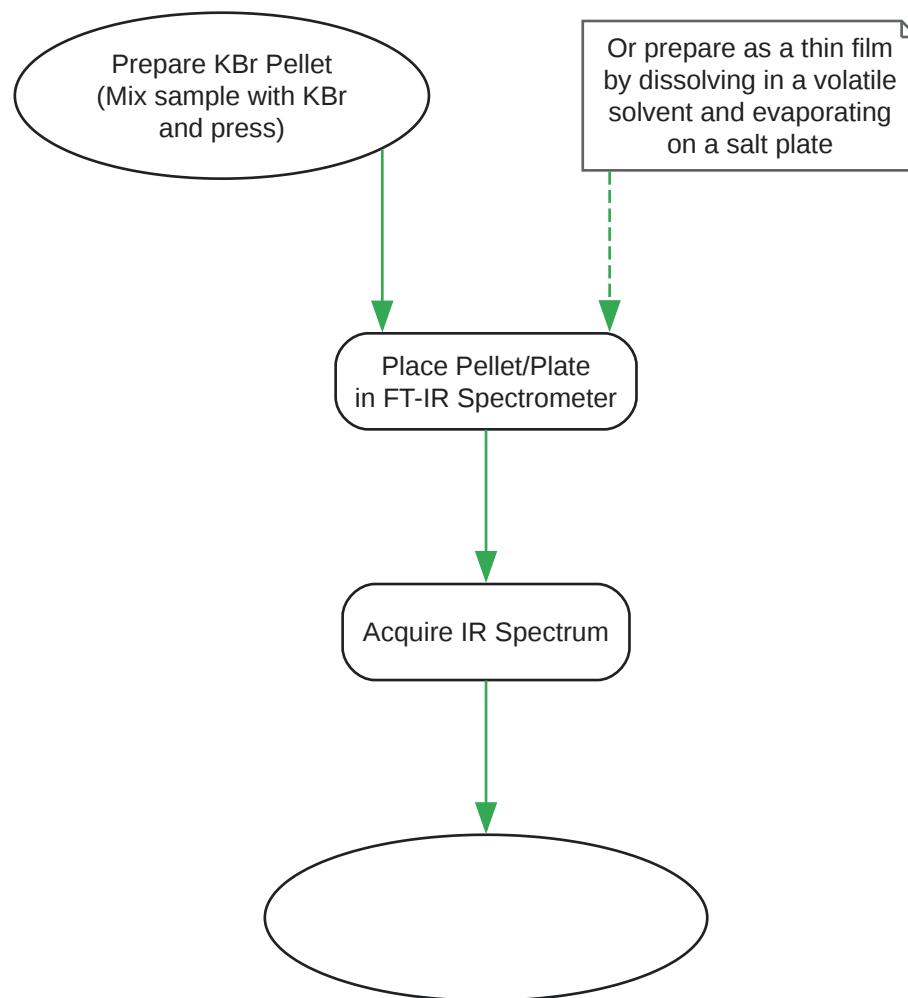
Technique	Predicted Peaks/Signals
$^1\text{H}$ NMR	Aromatic protons (multiple signals in the range of 6.5-8.5 ppm), N-H proton (a broad singlet).
$^{13}\text{C}$ NMR	Aromatic carbons (multiple signals in the range of 110-150 ppm).
FT-IR ( $\text{cm}^{-1}$ )	N-H stretch (around 3300-3500), C-H aromatic stretch (around 3000-3100), N-O asymmetric stretch (around 1500-1550), N-O symmetric stretch (around 1300-1350), C=C aromatic stretch (around 1450-1600), C-N stretch (around 1250-1350), C-Cl stretch (around 700-800).
Mass Spec (m/z)	Molecular ion peak $[\text{M}]^+$ at approximately 248, with an isotopic pattern characteristic of a chlorine-containing compound. Fragmentation may involve loss of the nitro group (-NO <sub>2</sub> ).

## Experimental Protocols for Spectroscopic Analysis

The following are general protocols for acquiring spectroscopic data for a solid organic compound like **N-(4-Chlorophenyl)-2-nitroaniline**.

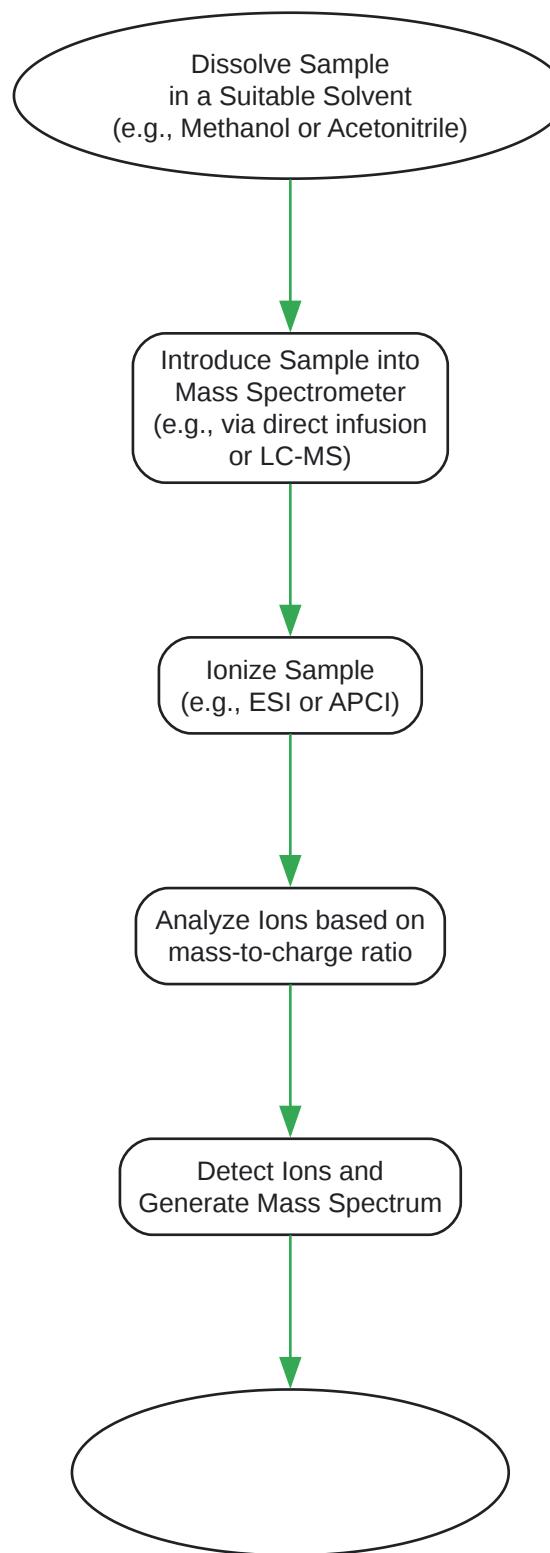
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Caption: NMR Spectroscopy Workflow.



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Caption: FT-IR Spectroscopy Workflow.

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Caption: Mass Spectrometry Workflow.

## Biological Activity and Toxicology

Specific biological activity and comprehensive toxicological data for **N-(4-Chlorophenyl)-2-nitroaniline** are not extensively documented in peer-reviewed literature. However, its use as an intermediate in the synthesis of the anti-leprosy drug Clofazimine suggests its relevance in pharmaceutical development[4].

## Known Applications

- **Intermediate in Drug Synthesis:** It is a known precursor in the industrial synthesis of Clofazimine, an antibiotic used to treat leprosy.

## Toxicology of Related Compounds

- **Chloronitroanilines:** A study on isolated rat hepatocytes showed that 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline can induce cellular damage and deplete intracellular glutathione levels, indicating potential hepatotoxicity[5]. It is crucial to note that these are isomers and not the title compound.
- **Safety and Hazards:** **N-(4-Chlorophenyl)-2-nitroaniline** is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

## Conclusion

**N-(4-Chlorophenyl)-2-nitroaniline** is a well-defined chemical entity with established physicochemical properties and a clear synthetic route. Its primary known application lies in the field of medicinal chemistry as a key intermediate for the synthesis of Clofazimine. While this guide provides a solid foundation for understanding this compound, further research is required to fully elucidate its spectroscopic profile, biological activities, and toxicological properties. The provided experimental protocols offer a starting point for researchers aiming to characterize this molecule and explore its potential applications in drug discovery and other scientific disciplines. Researchers should exercise appropriate caution when handling this compound, adhering to the provided safety information.

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